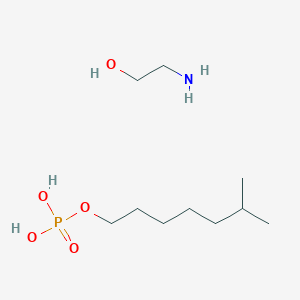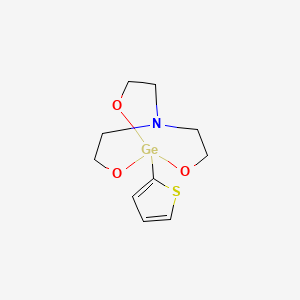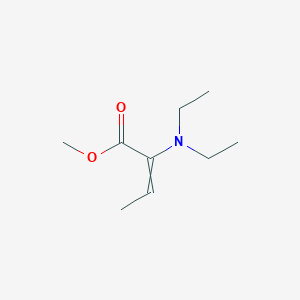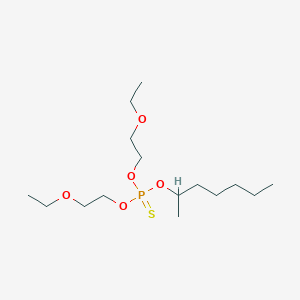
2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate is an organic compound that belongs to the class of fluorinated aromatic esters. This compound is characterized by the presence of two fluorine atoms attached to the phenyl rings, which can significantly influence its chemical and physical properties. It is used in various scientific research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with 2-(4-fluorophenoxy)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the aromatic rings can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyethyl benzoates.
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate is utilized in various scientific research fields:
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzoic Acid: A precursor in the synthesis of 2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate.
2-Fluorobenzoic Acid: Another fluorinated benzoic acid with similar reactivity.
4-Fluorophenol: A related compound used in the synthesis of various fluorinated esters.
Uniqueness
This compound is unique due to the presence of two fluorine atoms on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. This dual fluorination can enhance the compound’s stability, lipophilicity, and binding affinity towards specific molecular targets, making it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
65792-49-6 |
|---|---|
Molekularformel |
C15H12F2O3 |
Molekulargewicht |
278.25 g/mol |
IUPAC-Name |
2-(4-fluorophenoxy)ethyl 4-fluorobenzoate |
InChI |
InChI=1S/C15H12F2O3/c16-12-3-1-11(2-4-12)15(18)20-10-9-19-14-7-5-13(17)6-8-14/h1-8H,9-10H2 |
InChI-Schlüssel |
MYBUUQIMTFOIDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OCCOC2=CC=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



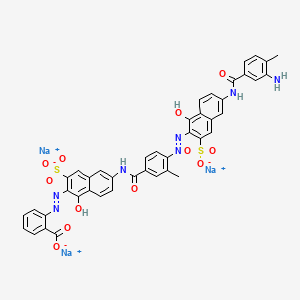
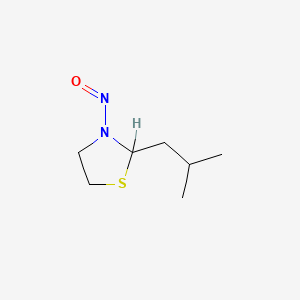
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)


![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)

